(R)-Pyridin-2-yl-glycine tert-butyl ester
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Overview
Description
®-Pyridin-2-yl-glycine tert-butyl ester is a chiral compound that features a pyridine ring attached to a glycine moiety, which is further esterified with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Pyridin-2-yl-glycine tert-butyl ester typically involves the esterification of ®-Pyridin-2-yl-glycine with tert-butyl alcohol. One common method involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the synthesis of tert-butyl esters can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and better product quality.
Chemical Reactions Analysis
Types of Reactions
®-Pyridin-2-yl-glycine tert-butyl ester can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH
Reduction: LiAlH4, NaBH4, H2/Ni, H2/Rh
Substitution: RLi, RMgX, RCuLi, NaOCH3
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of ®-Pyridin-2-yl-glycine tert-butyl ester involves its interaction with specific molecular targets and pathways. The ester group can be hydrolyzed under acidic or basic conditions to release the active glycine moiety, which can then participate in various biochemical processes. The pyridine ring can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- ®-Pyridin-2-yl-glycine methyl ester
- ®-Pyridin-2-yl-glycine ethyl ester
- ®-Pyridin-2-yl-glycine isopropyl ester
Uniqueness
®-Pyridin-2-yl-glycine tert-butyl ester is unique due to its tert-butyl ester group, which provides enhanced stability and resistance to hydrolysis compared to other esters. This makes it particularly useful in applications where prolonged stability is required .
Properties
IUPAC Name |
tert-butyl (2R)-2-amino-2-pyridin-2-ylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)9(12)8-6-4-5-7-13-8/h4-7,9H,12H2,1-3H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGGNWIELBOAGY-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC=CC=N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](C1=CC=CC=N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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